4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol
CAS No.: 1215205-88-1
Cat. No.: VC0171165
Molecular Formula: C8H3BrF3NS2
Molecular Weight: 314.138
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215205-88-1 |
|---|---|
| Molecular Formula | C8H3BrF3NS2 |
| Molecular Weight | 314.138 |
| IUPAC Name | 4-bromo-6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
| Standard InChI | InChI=1S/C8H3BrF3NS2/c9-4-1-3(8(10,11)12)2-5-6(4)13-7(14)15-5/h1-2H,(H,13,14) |
| Standard InChI Key | HAIZUSNDTLOTKR-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1SC(=S)N2)Br)C(F)(F)F |
Introduction
Chemical Structure and Properties
4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol is an organosulfur compound with the molecular formula C8H3BrF3NS2 and a molecular weight of 314.138 g/mol. This compound is identified by the CAS registry number 1215205-88-1, which serves as its unique chemical identifier in scientific databases and literature. The structure features a benzothiazole core with several key functional groups strategically positioned to enhance its biological activity and chemical reactivity.
The presence of the trifluoromethyl group (CF3) at the 6-position contributes significantly to the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom at the 4-position serves as a valuable site for potential derivatization through various cross-coupling reactions, while the thiol group at the 2-position provides opportunities for coordination with metal ions and participation in redox reactions.
Physical Properties
The physical state of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol at room temperature is typically crystalline. Its structural characteristics contribute to its relatively high melting point, though specific thermal data is limited in the available literature. The compound's solubility profile reflects its balanced lipophilic and hydrophilic properties, being moderately soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), while exhibiting limited solubility in water.
Structural Analogs
Several structural analogs of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol exist with variations in substituent positions and functional groups. Notable among these is 4-Bromo-2-mercapto-6-(trifluoromethoxy)benzothiazole, which differs by having a trifluoromethoxy group (OCF3) instead of the trifluoromethyl group (CF3) . Another important analog is 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol, which features the same functional groups but with altered positions of the bromine and trifluoromethyl substituents .
Synthesis Methods
The synthesis of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol typically follows established protocols for benzothiazole derivatives, with modifications to accommodate the specific substitution pattern. According to available research, the compound is primarily synthesized through a bromination reaction of 6-(trifluoromethyl)benzo[d]thiazole-2-thiol.
Laboratory Synthesis
In laboratory settings, the synthesis typically employs selective bromination using reagents such as bromine (Br2) or N-bromosuccinimide (NBS) in appropriate solvents like dichloromethane or acetonitrile. The reaction is conducted under controlled conditions to ensure regioselectivity, targeting the 4-position of the benzothiazole ring. The process requires careful temperature control and monitoring to prevent over-bromination and formation of unwanted byproducts.
Industrial Production
For larger-scale production, the synthesis may be optimized using automated systems and flow chemistry approaches. Industrial methods typically focus on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. These processes often incorporate in-line purification steps to streamline the production workflow. The development of green chemistry approaches for the synthesis of this compound represents an ongoing area of research interest.
Biological Activity
4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol exhibits notable biological properties that have attracted attention in pharmaceutical research, particularly in oncology. Its biological profile is characterized by several key activities that contribute to its potential therapeutic applications.
Anticancer Properties
The compound demonstrates significant anticancer activity through multiple mechanisms. Most notably, it has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HepG2 liver cancer cells. This apoptosis-inducing capability is a crucial aspect of its anticancer potential, as it suggests the compound may help overcome the characteristic resistance to cell death often observed in cancer cells.
Structure-Activity Relationships
The biological activity of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol appears to be strongly influenced by its structural features. The trifluoromethyl group enhances membrane permeability and metabolic stability, while the bromine substituent may contribute to binding interactions with specific cellular targets. The thiol group provides opportunities for interaction with cellular proteins, potentially through the formation of disulfide bonds or coordination with metal ions in enzymatic active sites.
Table 1: Biological Activities of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol
| Biological Activity | Target/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | HepG2 liver cancer cells | Induction of apoptosis | |
| Antimicrobial | Bacterial membranes | Disruption of membrane integrity | |
| Growth inhibition | Various bacterial strains | Inhibition of bacterial growth |
Research Applications
The unique structural features and biological properties of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol have positioned it as a valuable compound in various research contexts. Its applications span multiple scientific disciplines, from medicinal chemistry to materials science.
Drug Discovery
In drug discovery programs, this compound serves as both a lead structure and a building block for the development of novel therapeutic agents. Its established anticancer properties provide a foundation for structure-activity relationship studies aimed at developing more potent and selective anticancer drugs. The presence of reactive functional groups, particularly the bromine substituent and the thiol group, offers multiple sites for chemical modification to optimize pharmacokinetic properties and target specificity.
Synthetic Chemistry
As a reagent in organic synthesis, 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol participates in various transformations that capitalize on the reactivity of its functional groups. The thiol group enables metal coordination chemistry and participation in redox processes, while the bromine substituent facilitates cross-coupling reactions for the installation of carbon-carbon and carbon-heteroatom bonds.
Structure-Based Design
The established three-dimensional structure of this compound provides valuable insights for structure-based drug design approaches. Computational modeling of its interactions with potential biological targets can guide the rational design of derivatives with enhanced binding affinity and selectivity. This approach has become increasingly important in modern drug discovery programs aiming to optimize lead compounds efficiently.
Comparison with Related Compounds
Understanding the relationship between 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol and structurally similar compounds provides valuable context for appreciating its unique properties and applications. Several related benzothiazole derivatives have been characterized in the scientific literature, each with distinctive structural features that influence their chemical and biological behavior.
Structural Variations
The positioning of substituents on the benzothiazole scaffold significantly impacts the properties of these compounds. Compared to 4-Bromo-2-mercapto-6-(trifluoromethoxy)benzothiazole (C8H3BrF3NOS2, molecular weight 330.1 g/mol), 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol differs in having a trifluoromethyl group (CF3) instead of a trifluoromethoxy group (OCF3) . This subtle change affects electronic properties, metabolic stability, and lipophilicity.
Comparative Biological Activity
The distinct structural features of these related compounds translate to differences in their biological activities. While 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol demonstrates notable anticancer properties through apoptosis induction, the biological profiles of its structural analogs may vary in terms of potency, selectivity, and cellular targets.
Table 2: Comparison of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Biological Activity |
|---|---|---|---|---|
| 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol | C8H3BrF3NS2 | 314.138 | CF3 at position 6, Br at position 4 | Anticancer (apoptosis induction) |
| 4-Bromo-2-mercapto-6-(trifluoromethoxy)benzothiazole | C8H3BrF3NOS2 | 330.1 | OCF3 at position 6, Br at position 4 | Not fully characterized |
| 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol | C8H3BrF3NS2 | 314.1 | CF3 at position 4, Br at position 6 | Not fully characterized |
Current Research Trends
Recent research involving 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol has focused on expanding our understanding of its biological mechanisms and potential applications. Several emerging trends characterize the current state of research on this compound and related benzothiazole derivatives.
Mechanistic Studies
Investigations into the precise molecular mechanisms underlying the biological activities of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol represent a significant area of current research. Studies are exploring the specific cellular targets and signaling pathways affected by this compound, particularly in the context of its apoptosis-inducing properties in cancer cells. Understanding these mechanisms is crucial for the rational design of more effective derivatives and for identifying potential combination therapies.
Synthetic Methodology Development
The development of improved synthetic routes to 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol and its derivatives constitutes another active area of research. Current efforts focus on establishing more efficient, sustainable, and scalable methods that minimize environmental impact while maximizing yield and purity. These methodological advances are essential for facilitating both research applications and potential commercial development.
Structure Optimization
Structure-activity relationship studies aimed at optimizing the biological properties of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol through systematic structural modifications represent a third major research direction. These investigations explore the impact of various substituents and positional isomers on biological activity, pharmacokinetics, and target selectivity. The goal is to identify derivatives with enhanced therapeutic potential and reduced side effects.
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